

An In-Depth Technical Guide to Febuxostat-d7: Properties, Synthesis, and Analytical Applications

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Compound of Interest

Compound Name: Febuxostat-d7
CAS No.: 1285539-74-3
Cat. No.: B585829

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This technical guide provides a comprehensive overview of the chemical and physical properties of **Febuxostat-d7**, a deuterated analog of the xanthine oxidase inhibitor, Febuxostat. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, analytical applications, and the scientific principles underpinning its use.

Introduction to Febuxostat and the Rationale for Deuteration

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial for the production of uric acid in the body.[1][2] By blocking this enzyme, Febuxostat effectively reduces serum uric acid levels, making it a key therapeutic agent in the management of hyperuricemia and gout.[1]

The use of stable isotope-labeled internal standards is a cornerstone of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.

Febuxostat-d7, in which seven hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for the accurate quantification of Febuxostat in biological matrices.[3] The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the unlabeled drug by the mass spectrometer, while maintaining nearly identical physicochemical properties and chromatographic behavior.

Physicochemical Properties

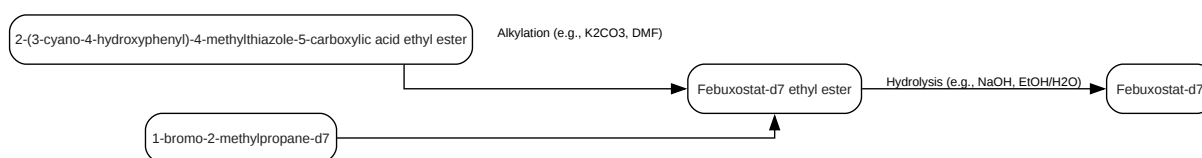
A clear understanding of the physicochemical properties of **Febuxostat-d7** is essential for its effective use in a laboratory setting. The following table summarizes the key properties of both Febuxostat and its deuterated analog.

Property	Febuxostat	Febuxostat-d7
Chemical Name	2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid	2-(3-Cyano-4-(2-(methyl-d3)propoxy-2,3,3,3-d4)phenyl)-4-methylthiazole-5-carboxylic acid
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₃ S	C ₁₆ H ₉ D ₇ N ₂ O ₃ S
Molecular Weight	316.37 g/mol	323.42 g/mol
CAS Number	144060-53-7	1285539-74-3
Melting Point	207-211 °C, 238-239 °C[4][5]	195-197 °C (decomposes)[6]
Appearance	White to off-white crystalline powder	White to off-white solid[6]
Solubility	Sparingly soluble in ethanol, slightly soluble in acetonitrile, and practically insoluble in water.[7] Soluble in DMSO (~10 mg/ml) and DMF (~30 mg/ml).[8]	Slightly soluble in Chloroform, DMSO, and Methanol.[6]

Synthesis of Febuxostat-d7

While specific, detailed synthetic procedures for **Febuxostat-d7** are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on the established synthesis of Febuxostat.[9][10][11] The key step involves the introduction of the deuterated isobutyl group.

A likely approach would utilize a deuterated isobutyl halide, such as 1-bromo-2-methylpropane-d7, to alkylate the hydroxyl group of a suitable precursor. A general synthetic scheme is outlined below.



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Caption: Plausible synthetic workflow for **Febuxostat-d7**.

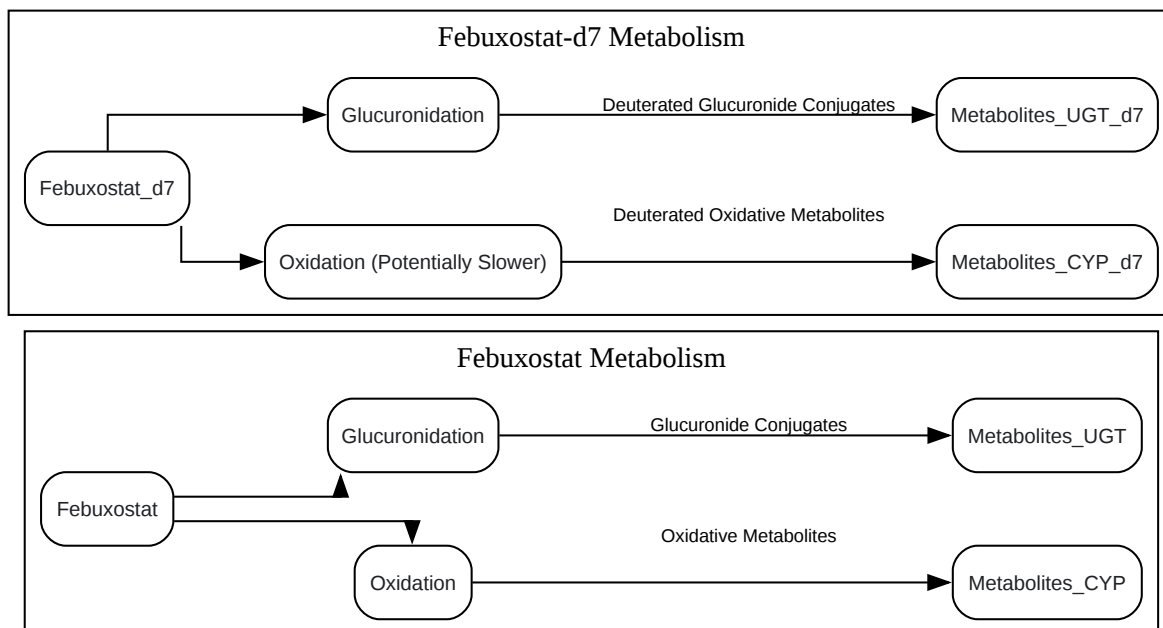
This diagram illustrates a two-step process starting from a key intermediate. The first step is an alkylation reaction to introduce the deuterated isobutyl chain, followed by hydrolysis of the ethyl ester to yield the final carboxylic acid product. The choice of a deuterated alkylating agent is the critical modification to the standard Febuxostat synthesis.

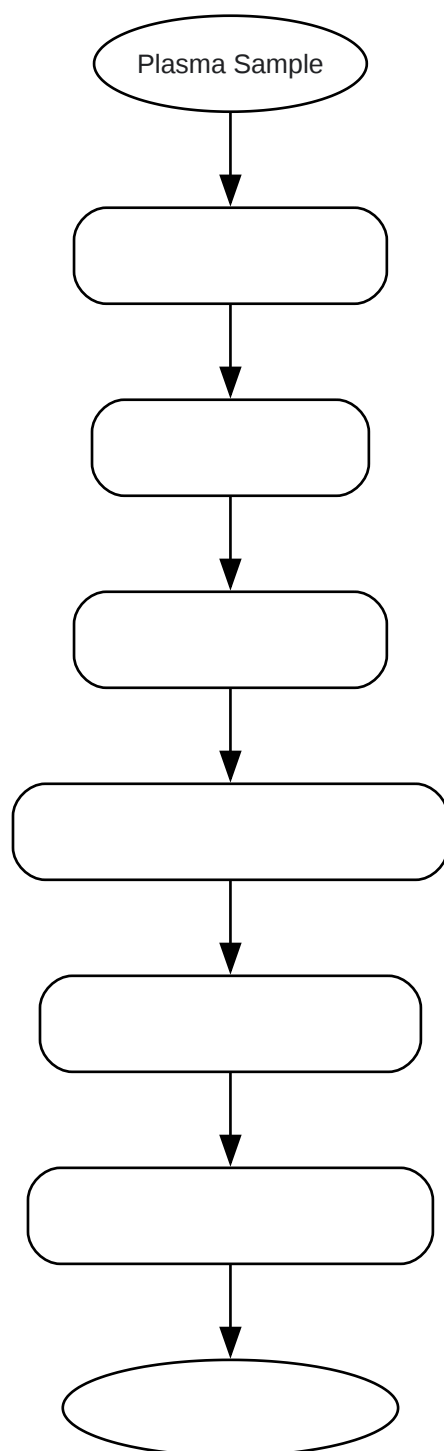
The Kinetic Isotope Effect and Metabolic Stability

The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug molecule, a phenomenon known as the kinetic isotope effect (KIE).[12][13][14] The C-D bond is stronger than the C-H bond, and thus requires more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing that hydrogen with deuterium can slow down the rate of metabolism.[12]

Febuxostat is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C8, and CYP2C9) and uridine diphosphate glucuronosyltransferase (UGT) enzymes

(UGT1A1, UGT1A3, UGT1A9, and UGT2B7).[15] The deuteration in **Febuxostat-d7** is on the isobutyl side chain, a potential site for oxidative metabolism by CYP enzymes.





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